molecular formula C10H11ClO2 B1406963 Methyl 3-chloro-4-ethylbenzoate CAS No. 1081551-72-5

Methyl 3-chloro-4-ethylbenzoate

Cat. No. B1406963
CAS RN: 1081551-72-5
M. Wt: 198.64 g/mol
InChI Key: XWEXJELGUOETAS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-ethylbenzoate is an organic compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol . It is used in a variety of fields, including pharmaceuticals, agrochemicals, and specialty chemicals.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts. In this method, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent in one step . Another method involves the synthesis of this compound from 3-Amino-4-ethyl-benzoic acid Methyl ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClO2/c1-3-7-6-8 (10 (12)13-2)4-5-9 (7)11/h4-6H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.64 g/mol . The compound is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Difunctional Derivatives : Methyl 3,5-dihydroxybenzoate, related to Methyl 3-chloro-4-ethylbenzoate, was used in the synthesis of derivatives such as 5-carbomethoxy-m-phenylene-16-crown-5 and bis(5-carbomethoxy-m-phenylene)-32-crown-10 (Gibson & Nagvekar, 1997).
  • Preparation of Aminomethylmonoalkylphosphinate : Starting from 4-methylbenzoic acid, a related compound to this compound, ethyl 4-(aminomethyl) benzyl (methyl) phosphinate was synthesized, demonstrating the versatility of these compounds in creating novel substances (Ding & Yan, 2012).

Environmental and Biological Implications

  • Initial Characterization of Reductive Dehalogenase : Research involving compounds like 3-chloro-4-hydroxybenzoate, a structurally similar compound to this compound, shows their environmental significance, particularly in microbial dechlorination processes (Loffler, Sanford, & Tiedje, 1996).
  • Environmental Fate of Related Compounds : Studies on parabens, which share a similar benzoic acid structure with this compound, reveal insights into the environmental persistence and behavior of such compounds, contributing to our understanding of their ecological impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Development of Novel Substances

  • Synthesis of Isoxazol-5(4H)-one Derivatives : The creation of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives, using compounds related to this compound, demonstrates the chemical's potential in developing new substances with varied applications (Pourmousavi, Fattahi, Ghorbani, Kanaani, & Ajloo, 2018).

Safety and Hazards

Methyl 3-chloro-4-ethylbenzoate may cause an allergic skin reaction and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, avoiding release to the environment, wearing protective gloves, and washing with plenty of soap and water if skin contact occurs .

properties

IUPAC Name

methyl 3-chloro-4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXJELGUOETAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Charge NaNO2 (579 mg, 8.37 mmol) and concentrated sulfuric acid (6 mL) to a flask. As methyl 3-amino-4-ethylbenzoate (1.37 g, 7.62 mmol, PREPARATION 5) in acetic acid (18 mL) was added at 0° C., color of the mixture turned to yellow, and then stirred at 5° C. for 1.5 h. The solution above was added to a dark mixture of CuCl (1.65 g, 16.65 mmol) in concentrated HCl (18 mL) slowly at 0° C., stirred for 2 h, and poured into ice water, extracted with DCM, the organic phase was concentrated to give 582 mg of the title compound (38%). 1H NMR (400 MHz, CDCl3): δ 1.25 (3H, t, J=8.0 Hz), 2.80 (2H, q, J=7.6 Hz), 3.91 (3H, s), 7.30 (1H, d, J=7.6 Hz), 7.85 (1H, dd, J=1.2, 7.6 Hz), 8.01 (1H, d, J=1.6 Hz).
Name
Quantity
579 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.65 g
Type
catalyst
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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